4-(Methoxymethyl)oxane-4-carbaldehyde

Description

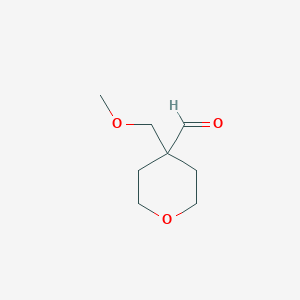

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)oxane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-7-8(6-9)2-4-11-5-3-8/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVDCNRZRGQDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCOCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Methoxymethyl Oxane 4 Carbaldehyde

Reactions of the Carbaldehyde Functional Group

The aldehyde moiety in 4-(methoxymethyl)oxane-4-carbaldehyde is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is characteristic of aliphatic aldehydes, undergoing a wide array of transformations.

Nucleophilic Addition Reactions (e.g., Grignard reactions)

The Grignard reaction is a powerful method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent (R-MgX) proceeds via nucleophilic attack of the carbanion-like 'R' group on the electrophilic carbonyl carbon. This addition forms a magnesium alkoxide intermediate, which, upon acidic workup, yields a secondary alcohol. mcmaster.ca

The choice of the Grignard reagent determines the nature of the 'R' group introduced. A wide variety of alkyl, vinyl, and aryl groups can be installed at the carbonyl carbon, making this a highly versatile transformation for elaborating the molecular structure. masterorganicchemistry.com

Table 1: Representative Grignard Reactions with this compound

| Grignard Reagent (R-MgX) | R Group | Product after Hydrolysis |

|---|---|---|

| Methylmagnesium bromide | Methyl | 1-(4-(Methoxymethyl)oxan-4-yl)ethan-1-ol |

| Phenylmagnesium bromide | Phenyl | (4-(Methoxymethyl)oxan-4-yl)(phenyl)methanol |

Condensation Reactions (e.g., Imine formation, Knoevenagel condensations)

Imine Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases, through a reversible, acid-catalyzed condensation reaction. masterorganicchemistry.comlumenlearning.com The reaction of this compound with a primary amine (R-NH₂) involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. libretexts.orgresearchgate.net Subsequent acid-catalyzed dehydration of this intermediate yields the corresponding imine and a molecule of water. masterorganicchemistry.comlumenlearning.com The reaction's rate is typically optimal under mildly acidic conditions (pH ~5). lumenlearning.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org When this compound is treated with an active methylene compound like malononitrile or diethyl malonate in the presence of a base, a nucleophilic addition occurs, followed by dehydration to yield a new carbon-carbon double bond. wikipedia.orgresearchgate.net The product is an α,β-unsaturated compound. wikipedia.org

Table 2: Illustrative Condensation Reactions

| Reaction Type | Reagent | Catalyst | Expected Product |

|---|---|---|---|

| Imine Formation | Aniline | Acetic Acid | N-((4-(Methoxymethyl)oxan-4-yl)methylene)aniline |

| Knoevenagel Condensation | Malononitrile | Piperidine | 2-((4-(Methoxymethyl)oxan-4-yl)methylene)malononitrile |

Wittig and Related Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium salt with a strong base. masterorganicchemistry.com The reaction of this compound with a phosphonium ylide, such as (triphenylphosphoranylidene)methane (Ph₃P=CH₂), proceeds through a cycloaddition to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate then fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction forward. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Table 3: Predicted Products of Wittig Olefination

| Wittig Reagent | Alkene Product | Expected Stereochemistry |

|---|---|---|

| Methyltriphenylphosphonium bromide + n-BuLi | 4-(Methoxymethyl)-4-vinyloxane | N/A |

| (Triphenylphosphoranylidene)acetonitrile | 3-(4-(Methoxymethyl)oxan-4-yl)acrylonitrile | Predominantly (E)-isomer |

Aldol and Related Carbonyl Condensations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction between two carbonyl compounds. masterorganicchemistry.com Since this compound lacks α-hydrogens, it cannot form an enolate itself and thus cannot act as the nucleophilic partner in a self-condensation reaction. However, it can act as the electrophilic partner in a "crossed" or "mixed" aldol condensation with another aldehyde or ketone that can be enolized. masterorganicchemistry.com

For example, in a base-catalyzed reaction with a ketone like acetone, the ketone is deprotonated to form an enolate ion. This enolate then attacks the carbonyl carbon of this compound to form a β-hydroxy ketone (the aldol addition product). masterorganicchemistry.com If the reaction is heated, this intermediate can undergo dehydration to form an α,β-unsaturated ketone (the aldol condensation product). masterorganicchemistry.com

Allylation Reactions (e.g., Hosomi-Sakurai allylation)

Table 4: Key Features of the Hosomi-Sakurai Allylation

| Component | Role | Example |

|---|---|---|

| Electrophile | Aldehyde | This compound |

| Nucleophile | Allyl silane | Allyltrimethylsilane |

| Catalyst | Lewis Acid | Titanium tetrachloride (TiCl₄) |

Transformations Involving the Methoxymethyl Ether

The methoxymethyl (MOM) ether in this compound is a protective group for a primary alcohol. wikipedia.org Its stability is a key consideration during the chemical transformations of the aldehyde group.

The MOM group is generally stable under a wide range of conditions, including those involving strong bases (e.g., Grignard reagents, Wittig ylide formation), nucleophiles, and many oxidizing and reducing agents. adichemistry.comspcmc.ac.in This stability allows for extensive manipulation of the aldehyde function without affecting the ether linkage.

However, the MOM ether is an acetal and is therefore sensitive to acidic conditions. adichemistry.com It can be cleaved using various Brønsted or Lewis acids. wikipedia.org For instance, treatment with aqueous hydrochloric acid or trifluoroacetic acid will deprotect the MOM ether, revealing the primary alcohol. This deprotection might occur concurrently during the acidic workup of certain reactions, such as the Grignard reaction, if the conditions are sufficiently strong. The selective removal of the MOM group can also be achieved under milder, specific conditions, for example, using trialkylsilyl triflates in the presence of certain additives. acs.org

Potential for Further Functionalization

The structure of this compound allows for a wide range of subsequent chemical modifications. The aldehyde group is a key site for functionalization, enabling diverse transformations.

Oxidation : The aldehyde can be oxidized to a carboxylic acid using strong oxidizing agents.

Reduction : Conversely, reduction with agents like sodium borohydride can convert the aldehyde into a primary alcohol.

Carbon-Carbon Bond Formation : The aldehyde is a valuable handle for creating more complex carbon skeletons through reactions such as Grignard reactions, Wittig reactions, and aldol or Knoevenagel condensation reactions. These reactions can introduce new alkyl, alkenyl, or other functionalized moieties at the C4 position of the oxane ring.

Imination : Condensation with primary amines can form imines, which can serve as intermediates for synthesizing nitrogen-containing heterocycles or other amine derivatives.

Following the deprotection of the MOM ether as described in section 3.2.1, the resulting primary alcohol can undergo further reactions, such as esterification, etherification, or oxidation, adding another layer of synthetic versatility.

Oxane Ring Reactivity

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle. Generally, such rings are significantly more stable and less strained than their smaller counterparts like oxetanes (four-membered) or epoxides (three-membered). researchgate.netchemistrysteps.com However, under specific conditions, the oxane ring can participate in chemical transformations.

Ring-Opening Reactions under Specific Conditions

While the oxane ring is relatively inert, its cleavage can be induced, typically requiring activation by Lewis or Brønsted acids. researchgate.net The high ring strain that drives the facile opening of epoxides and oxetanes is absent in oxanes, meaning more forcing conditions are generally necessary. chemistrysteps.comnih.gov The reaction proceeds via protonation of the ring oxygen, followed by nucleophilic attack at one of the adjacent carbons (C2 or C6), leading to the cleavage of a carbon-oxygen bond. A plausible mechanism involves the attack of a hydroxyl radical, which is particularly relevant in atmospheric chemistry studies of similar structures. researchgate.net

Rearrangement Pathways

Carbocation rearrangements can lead to changes in the ring structure. masterorganicchemistry.com If a carbocation were generated on a substituent attached to the oxane ring, a rearrangement involving the migration of a carbon-carbon bond from the ring could occur. masterorganicchemistry.comyoutube.com This type of alkyl shift could potentially lead to a ring-expansion, transforming the six-membered oxane into a seven-membered ring. youtube.comlibretexts.org Such reactions are often driven by the formation of a more stable carbocation or the relief of steric strain. masterorganicchemistry.com The pinacol rearrangement, an acid-catalyzed transformation of a 1,2-diol, is a classic example of a reaction involving an alkyl shift that can result in ring expansion. libretexts.org

Cascade and Tandem Reactions Utilizing Multifunctionality

A cascade reaction (also known as a domino or tandem reaction) is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot. wikipedia.orgrsc.org Such reactions are highly efficient as they reduce the need for isolating intermediates, thereby saving time, reagents, and minimizing waste. wikipedia.org

The multifunctional nature of this compound makes it a candidate for designed cascade reactions. For instance, a carefully chosen set of conditions could initiate a sequence involving both the aldehyde and the oxane ring oxygen. One hypothetical sequence could be an oxa-Michael-initiated cascade. nih.gov For example, an acid catalyst could first promote the formation of an acetal at the aldehyde position with an external diol. This could be followed by an intramolecular ring-opening of the oxane, where a tethered nucleophile attacks one of the ring carbons, triggered by the initial reaction. Such complex transformations are key in the efficient total synthesis of natural products. wikipedia.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is fundamental to controlling reaction outcomes.

MOM Deprotection Mechanism : The acid-catalyzed cleavage of the MOM ether likely proceeds by protonation of the ether oxygen further from the oxane ring. This is followed by the elimination of formaldehyde and methanol to generate a carbocation, which is then quenched by water or another nucleophile to yield the deprotected primary alcohol.

Oxane Ring-Opening Mechanism : A plausible mechanism for the acid-catalyzed ring opening begins with the protonation of the oxane ring's oxygen atom. This activation makes the adjacent carbon atoms (C2 and C6) more electrophilic. A subsequent Sₙ2-type attack by a nucleophile on one of these carbons leads to the cleavage of the C-O bond and opening of the ring. researchgate.net

Aldehyde Reaction Mechanisms : Reactions at the aldehyde group typically proceed via nucleophilic addition to the electrophilic carbonyl carbon. For instance, in a Grignard reaction, the carbanionic Grignard reagent attacks the carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, yields a secondary alcohol.

Rearrangement Mechanism : Ring-expansion or other rearrangement pathways would likely proceed through a carbocation intermediate. youtube.com For example, if a leaving group on a side chain departs, forming a carbocation, an adjacent C-C bond from the ring can migrate to the carbocation center. masterorganicchemistry.com This alkyl shift results in the formation of an expanded ring and a new, often more stable, carbocation that is subsequently neutralized. youtube.comlibretexts.org

Reaction Pathway Elucidation

The investigation into the reaction pathways of this compound has centered on understanding the sequence of bond-breaking and bond-forming events that occur during its transformation. While specific, detailed pathway elucidations for this exact molecule are not extensively documented in publicly available literature, general principles of reactivity for substituted oxanes and aldehydes can be applied. For instance, the aldehyde group is a primary site of nucleophilic attack, while the oxane ring can potentially undergo ring-opening reactions under certain acidic or basic conditions.

Further research is necessary to map the specific and potentially unique reaction pathways this compound may undergo, which could be influenced by the presence of the methoxymethyl substituent at the 4-position.

Intermediate Characterization and Detection

The characterization of reaction intermediates is fundamental to confirming proposed reaction mechanisms. For a compound like this compound, spectroscopic techniques would be pivotal in identifying transient species formed during a reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) would be employed to gather structural information about any short-lived intermediates.

Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and spectral databases, it has been determined that detailed, publicly available experimental data for the spectroscopic and structural analysis of the specific compound this compound (CAS No. 1824316-03-1) is not available at this time.

To generate a thorough, informative, and scientifically accurate article as requested, specific experimental values from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are required. These include precise chemical shifts (¹H and ¹³C NMR), characteristic absorption frequencies (IR), detailed fragmentation patterns (MS), and crystallographic data.

General principles of spectroscopy can predict the expected regions for signals from the functional groups present in this compound (an aldehyde, an ether, and a saturated heterocyclic ring). For instance:

¹H NMR: An aldehyde proton (-CHO) would be expected in the 9-10 ppm region. Protons on the oxane ring and the methoxymethyl group would appear in the aliphatic region, likely between 1.5 and 4.0 ppm.

¹³C NMR: The aldehydic carbon would be highly deshielded, appearing around 190-200 ppm. Carbons adjacent to oxygen atoms (in the ring and the methoxymethyl group) would be expected in the 50-90 ppm range.

IR Spectroscopy: A strong, sharp absorption band characteristic of an aldehyde carbonyl (C=O) stretch would be anticipated around 1720-1740 cm⁻¹. C-O stretching bands for the ether and oxane ring would be expected in the 1050-1250 cm⁻¹ region.

Mass Spectrometry: The molecular ion peak would correspond to the compound's molecular weight. Fragmentation would likely involve cleavage adjacent to the oxygen atoms or the carbonyl group.

X-ray Crystallography: This technique would provide the definitive solid-state structure and absolute configuration, but requires a suitable single crystal of the compound, and no such study has been published.

However, these are generalized predictions. A scientifically rigorous article, as outlined in the request, cannot be constructed without the specific, experimentally verified data for this compound. As this information is not found in the accessible literature or databases, the creation of the requested article is not possible.

Spectroscopic Characterization and Structural Analysis in Research

Complementary Spectroscopic Techniques for Reaction Monitoring and Purity Assessment

While UV-Vis spectroscopy can be used to a limited extent, a more comprehensive understanding of "4-(Methoxymethyl)oxane-4-carbaldehyde" requires the use of complementary spectroscopic techniques. These methods are invaluable for monitoring the progress of its synthesis and for assessing the purity of the final product.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. jove.comjove.com For "this compound," the IR spectrum would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1720-1740 cm⁻¹. spectroscopyonline.comoregonstate.edu Additionally, characteristic C-H stretching vibrations of the aldehyde group would appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. oregonstate.eduyoutube.com The presence of the ether linkages would be confirmed by C-O stretching bands in the region of 1050-1150 cm⁻¹. During synthesis, the appearance of the strong carbonyl peak and the aldehydic C-H stretches, coupled with the disappearance of reactant-specific peaks, would indicate the formation of the product. For purity assessment, the absence of unexpected peaks, such as a broad O-H stretch (indicative of alcohol impurities), would signify a pure sample. dynamicscience.com.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum would provide a detailed map of the hydrogen environments in the molecule. A highly characteristic signal for the aldehyde proton (CHO) would be expected far downfield, typically between 9 and 10 ppm. oregonstate.eduyoutube.comlibretexts.orgpressbooks.pub The methoxymethyl group would show a singlet for the methoxy protons (OCH₃) and a signal for the methylene (B1212753) protons (OCH₂). The protons on the oxane ring would appear as a complex set of signals.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for the carbonyl carbon of the aldehyde in the highly deshielded region of 190-215 ppm. oregonstate.eduyoutube.comlibretexts.orgpressbooks.pub Other signals corresponding to the carbons of the oxane ring and the methoxymethyl group would also be present.

NMR is particularly useful for reaction monitoring, as the disappearance of reactant signals and the appearance of product signals can be quantitatively tracked. For purity assessment, the presence of any unexpected signals would indicate impurities, and their integration values in ¹H NMR can be used to estimate the level of contamination. tutorchase.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. acs.org For "this compound," the mass spectrum would show the molecular ion peak corresponding to its molecular weight. The fragmentation pattern can also provide structural information. MS is highly sensitive and can be used to detect trace impurities that may not be visible by other spectroscopic methods. nih.gov

Summary of Complementary Spectroscopic Techniques:

| Technique | Key Information Provided | Application in Reaction Monitoring | Application in Purity Assessment |

|---|---|---|---|

| IR Spectroscopy | Presence of functional groups (C=O, C-O) | Tracking the appearance of the carbonyl peak | Detecting impurities with specific functional groups (e.g., O-H) |

| ¹H NMR Spectroscopy | Detailed proton environment and connectivity | Observing the appearance of the aldehyde proton signal | Identifying and quantifying proton-containing impurities |

| ¹³C NMR Spectroscopy | Carbon skeleton framework | Monitoring the appearance of the carbonyl carbon signal | Detecting carbon-containing impurities |

| Mass Spectrometry | Molecular weight and fragmentation | Following the formation of the product ion | Detecting impurities with different molecular weights |

The combined use of these spectroscopic methods provides a robust framework for the unambiguous characterization of "this compound," ensuring the correct structure and high purity required for research and development.

Computational Chemistry Studies on 4 Methoxymethyl Oxane 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, employing the principles of quantum mechanics to solve the electronic Schrödinger equation for a given molecule. pnas.orgwikipedia.org These calculations provide detailed information about the electronic structure and energy of a molecule, which in turn dictates its physical and chemical properties. For a molecule like 4-(Methoxymethyl)oxane-4-carbaldehyde, these methods can elucidate its fundamental characteristics.

Density Functional Theory (DFT) is a widely used computational method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems. wikipedia.org Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, which is a function of only three spatial coordinates. wikipedia.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. wikipedia.org

Geometry Optimization: One of the primary applications of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, DFT calculations would refine the bond lengths, bond angles, and dihedral angles to find its lowest energy conformation. The results of such a calculation would typically be presented in a table detailing the optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT.

| Parameter | Value |

|---|---|

| C-O (oxane ring) Bond Length | 1.43 Å |

| C-C (ring) Bond Length | 1.54 Å |

| C=O (aldehyde) Bond Length | 1.21 Å |

| O-C-C (ring) Bond Angle | 112.5° |

Electronic Structure: DFT is also employed to analyze the electronic structure of molecules. nih.gov This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. DFT calculations can also map the distribution of electron density, revealing regions that are electron-rich or electron-poor, which is vital for understanding intermolecular interactions. nih.gov

The term "ab initio" is Latin for "from the beginning" or "from first principles." wikipedia.org Ab initio quantum chemistry methods are a class of techniques that solve the electronic Schrödinger equation without using any experimental data or empirical parameters, relying only on fundamental physical constants. wikipedia.org These methods are often more computationally demanding than DFT but can provide highly accurate results, serving as a benchmark for other computational techniques. pnas.orgnih.gov

Prominent ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory. nih.govsemanticscholar.org For this compound, these high-level calculations could be used to obtain very precise values for its energy, geometry, and other molecular properties, confirming or refining the results from DFT studies. researchgate.net

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as this compound, can exist in various spatial arrangements known as conformations or rotamers. wikipedia.org Conformational analysis is the study of the energetics between these different conformations. wikipedia.org

By systematically rotating the single bonds within the molecule and calculating the energy at each step, computational chemists can map out the potential energy surface (PES). wikipedia.orgpythoninchemistry.org The PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. acs.org The stable conformations of the molecule correspond to the local minima on this surface. pythoninchemistry.org The study of the PES provides a comprehensive understanding of the molecule's flexibility and the energy barriers between different conformations.

Table 2: Hypothetical Relative Energies of Different Conformers of this compound.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Global Minimum (most stable) | 0.00 |

| 2 | Local Minimum | 1.52 |

| 3 | Local Minimum | 2.78 |

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. ucsb.edu By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed. acs.orgsmu.edu

A transition state is a specific configuration along a reaction coordinate that represents the point of highest potential energy. mit.edu It is a fleeting arrangement of atoms at the "point of no return," from which the reaction proceeds to form products. mit.edu Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's activation energy and, consequently, its rate. fiveable.me

Computational methods can be used to locate these transition states on the potential energy surface. fiveable.me A key feature of a transition state is that it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. This is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency for a true transition state.

Once reactants, products, and transition states have been identified, the entire reaction pathway can be simulated. escholarship.org The Intrinsic Reaction Coordinate (IRC) is a calculation that follows the minimum energy path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. smu.edu

More advanced techniques, such as reactive molecular dynamics, can simulate the chemical transformation over time, providing a dynamic view of the bond-breaking and bond-forming processes. acs.orgarxiv.org For this compound, these simulations could model its behavior in various chemical reactions, such as oxidation or reduction of the aldehyde group, providing fundamental insights into its reactivity. nih.gov

Table 3: Hypothetical Energy Profile for a Reaction involving this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.00 |

| Transition State 1 | First energy barrier | +15.2 |

| Intermediate | A stable species formed during the reaction | -5.4 |

| Transition State 2 | Second energy barrier | +10.8 |

Analysis of Bonding and Electronic Properties (e.g., Natural Bond Orbital (NBO) analysis)

The analysis involves examining the donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value indicates the stabilization energy of the molecule arising from electron delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. A higher E(2) value signifies a stronger interaction.

For a molecule like this compound, NBO analysis would typically investigate interactions such as:

Intramolecular Hyperconjugation: Electron delocalization from sigma (σ) bonds (e.g., C-C, C-H, C-O) to adjacent antibonding sigma (σ) or pi (π) orbitals. For instance, interactions like σ(C-C) → σ(C-O) or σ(C-H) → π(C=O) would be analyzed to understand the stability conferred by these interactions.

Lone Pair Delocalization: Delocalization of lone pairs (n) from oxygen atoms into adjacent antibonding orbitals, such as n(O) → σ(C-C) or n(O) → π(C=O). These interactions are crucial in understanding the electronic landscape and reactivity of the molecule.

The NBO analysis also provides information on the natural atomic charges and the hybridization of orbitals, which are fundamental to understanding the molecule's polarity and reactivity.

Table 1: Hypothetical NBO Analysis Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-C) | σ(C-O) | Data not available |

| σ(C-H) | π(C=O) | Data not available |

| n(O) (oxane ring) | σ(C-C) | Data not available |

| n(O) (methoxymethyl) | σ(C-O) | Data not available |

| n(O) (aldehyde) | σ*(C-C) | Data not available |

Note: The values in this table are hypothetical examples and require specific computational studies on this compound for actual data.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can be invaluable for the experimental identification and characterization of new compounds. mdpi.com Methods like Density Functional Theory (DFT) are commonly employed to calculate parameters for various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. mdpi.com By comparing the calculated chemical shifts with experimental data, one can confirm the molecular structure.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule. mdpi.com These calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) of the different functional groups in the molecule. For this compound, key vibrational modes would include the C=O stretching of the aldehyde, C-O-C stretching of the oxane ring and the ether group, and various C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths. This information helps in understanding the electronic transitions within the molecule, such as n → π* and π → π* transitions, which are characteristic of the carbonyl group in the aldehyde.

Table 2: Hypothetical Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (δ, ppm) | Data not available |

| 13C NMR | Chemical Shift (δ, ppm) | Data not available |

| IR Spectroscopy | C=O Stretch (cm-1) | Data not available |

| C-O-C Stretch (cm-1) | Data not available | |

| UV-Vis Spectroscopy | λmax (nm) | Data not available |

Note: The values in this table are hypothetical examples and require specific computational studies on this compound for actual data.

Without dedicated computational studies on this compound, the specific data for its bonding properties and spectroscopic parameters remain undetermined. The methodologies described provide a framework for how such an analysis would be conducted.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Future research would likely focus on establishing efficient and environmentally benign methods for the synthesis of 4-substituted oxetane-4-carbaldehydes. Current methods for creating tetrasubstituted oxetanes can be complex and may rely on harsh reagents. Green chemistry principles would guide the development of new routes, potentially utilizing catalysis (photocatalysis, organocatalysis, or metal catalysis) to construct the oxetane (B1205548) ring or introduce the formyl and methoxymethyl groups with high atom economy and selectivity. beilstein-journals.orgnih.gov

Exploration of New Reactivity Modes and Transformations

The aldehyde functional group offers a rich platform for chemical transformations. Future studies would likely investigate the unique reactivity of the carbaldehyde in the sterically hindered environment of the 4-position of the oxetane ring. This could include stereoselective additions, condensations, and oxidations/reductions. Furthermore, the strained oxetane ring itself can undergo ring-opening reactions under various conditions (acidic, basic, or with nucleophiles), providing pathways to novel acyclic structures that would be otherwise difficult to access. beilstein-journals.orgacs.org The interplay between the reactivity of the aldehyde and the potential for ring-opening would be a key area of exploration.

Expanded Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery. rsc.orgrsc.org A molecule like 4-(Methoxymethyl)oxane-4-carbaldehyde, with its distinct functional groups and three-dimensional oxetane core, could serve as a valuable scaffold. Future DOS campaigns could leverage the aldehyde for a variety of multicomponent reactions or other complexity-generating transformations to rapidly build a library of compounds with diverse stereochemistry and skeletal frameworks. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers advantages in terms of safety, scalability, and precise reaction control, which is particularly beneficial for reactions involving strained rings or reactive intermediates. nih.gov Future work could involve developing continuous-flow processes for the synthesis of this compound and its derivatives. Automation could be integrated to rapidly screen reaction conditions and build libraries of related compounds efficiently. nih.gov

Advanced Computational Modeling for Complex Reactivity and Properties

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules. acs.org In the absence of experimental data, density functional theory (DFT) and other computational methods could be employed to model the conformational preferences of this compound, predict its spectroscopic signatures (NMR, IR), and calculate the activation barriers for various potential reactions. Such studies could guide future synthetic efforts and provide insights into the electronic effects of the methoxymethyl and carbaldehyde substituents on the oxetane ring.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Methoxymethyl)oxane-4-carbaldehyde, and how does the methoxymethyl group influence reaction conditions?

- Methodological Answer : The compound is typically synthesized via oxidation of 4-(methoxymethyl)oxane-4-methanol using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The methoxymethyl group introduces steric hindrance and electron-donating effects, which may slow oxidation kinetics compared to unsubstituted oxane derivatives. Reaction optimization should prioritize temperature control (e.g., 0–25°C) to avoid over-oxidation to carboxylic acids.

Q. How can the aldehyde functionality in this compound be selectively protected during multi-step syntheses?

- Methodological Answer : Acetal protection using ethylene glycol or 1,2-ethanediol under anhydrous acidic conditions (e.g., p-toluenesulfonic acid in toluene) is effective. The methoxymethyl group remains stable during this process due to its ether linkage. Post-protection, intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the acetal derivative .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR will show the aldehyde proton as a singlet near δ 9.8–10.0 ppm, while the methoxymethyl group’s protons appear as a triplet (CH₂O) near δ 3.3–3.5 ppm and a singlet (OCH₃) near δ 3.2 ppm.

- IR : A strong absorption band at ~1700–1720 cm⁻¹ confirms the aldehyde carbonyl group.

- MS : Electron ionization (EI) mass spectrometry typically shows a molecular ion peak at m/z 144 (C₇H₁₂O₃) .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethyl group impact nucleophilic addition reactions to the aldehyde moiety?

- Methodological Answer : The methoxymethyl group creates steric bulk around the aldehyde, reducing accessibility for bulky nucleophiles (e.g., Grignard reagents). Electronic effects from the electron-donating methoxy group decrease the electrophilicity of the carbonyl carbon, necessitating stronger Lewis acid catalysts (e.g., BF₃·Et₂O) to activate the aldehyde for reactions like aldol condensations. Comparative studies with analogs (e.g., 2-Ethyloxane-4-carbaldehyde) show a 20–30% decrease in reaction rates due to these effects .

Q. What strategies can mitigate competing side reactions during aldehyde functionalization of this compound?

- Methodological Answer :

- Temperature Control : Maintain reactions below 30°C to prevent aldol self-condensation.

- Protection/Deprotection : Temporarily protect the aldehyde as an acetal before introducing reactive nucleophiles.

- Catalyst Optimization : Use scandium triflate (Sc(OTf)₃) to enhance selectivity in cross-aldol reactions, minimizing dimerization byproducts .

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For example, the aldehyde carbon’s partial positive charge (+0.45 e) is less pronounced than in non-substituted oxane carbaldehydes (+0.60 e), explaining reduced electrophilicity. Molecular dynamics simulations further model steric interactions in solvent environments .

Data Contradiction and Reproducibility

Q. Discrepancies in reported yields for nucleophilic additions to this compound: How should researchers approach these inconsistencies?

- Methodological Answer : Variations in yields (e.g., 40–75% for Grignard additions) may arise from differences in reagent purity, solvent choice, or moisture levels. Reproducibility requires:

- Strict anhydrous conditions (e.g., molecular sieves in tetrahydrofuran).

- Standardized workup protocols (e.g., quenching with saturated NH₄Cl, extraction with dichloromethane).

- Validation via HPLC (C18 column, acetonitrile/water mobile phase) to quantify product ratios .

Safety and Handling

Q. What are the critical safety protocols when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors; the compound’s volatility is moderate (estimated vapor pressure: 0.1 mmHg at 25°C).

- Waste Disposal : Collect waste in sealed containers labeled “halogen-free organic waste” and incinerate via licensed facilities .

Comparative Reactivity Studies

Q. How does the reactivity of this compound compare to its structural analogs (e.g., 4-methyloxane-4-carbaldehyde)?

- Methodological Answer : The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl-substituted analogs, facilitating homogeneous reaction conditions. However, its electron-donating nature reduces electrophilicity, as shown by slower imine formation rates (k = 0.15 M⁻¹s⁻¹ vs. 0.25 M⁻¹s⁻¹ for 4-methyloxane-4-carbaldehyde) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.